N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021255-75-3
Cat. No.: VC8434216
Molecular Formula: C22H16ClF3N4O2S
Molecular Weight: 492.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-75-3 |
|---|---|
| Molecular Formula | C22H16ClF3N4O2S |
| Molecular Weight | 492.9 g/mol |
| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H16ClF3N4O2S/c1-32-15-5-2-13(3-6-15)18-11-19-21(27-8-9-30(19)29-18)33-12-20(31)28-17-7-4-14(23)10-16(17)22(24,25)26/h2-11H,12H2,1H3,(H,28,31) |
| Standard InChI Key | BCTJFNNJHTWMBT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Introduction
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a complex molecular structure combining halogenated aromatic groups, pyrazolo-pyrazine frameworks, and sulfur-containing acetamide linkages. These features suggest potential bioactive properties, making it a candidate for pharmacological research.
Structural Features
The compound's molecular design integrates several functional groups that contribute to its chemical behavior:
-
Halogenated Aromatic Ring: The 4-chloro-2-(trifluoromethyl)phenyl moiety enhances lipophilicity and may influence binding affinity to biological targets.
-
Pyrazolo[1,5-a]pyrazine Core: This heterocyclic framework is often associated with bioactivity, including anti-inflammatory and antimicrobial properties.
-
Sulfanyl Acetamide Linkage: The sulfur atom introduces unique electronic properties that may play a role in enzyme inhibition or receptor binding.
Synthesis Pathways
While no direct synthesis method for this specific compound was found in the reviewed literature, similar compounds are typically synthesized using multistep reactions involving:
-
Formation of the Pyrazolo[1,5-a]pyrazine Core:
-
Condensation of hydrazines with diketones or related precursors.
-
Cyclization reactions under acidic or thermal conditions.
-
-
Introduction of the Sulfanyl Acetamide Group:
-
Thiolation reactions using thiols or disulfides.
-
Coupling with acetamide derivatives under mild conditions.
-
-
Substitution on the Aromatic Ring:
-
Halogenation and trifluoromethylation using electrophilic reagents like N-chlorosuccinimide (NCS) or trifluoromethyl iodide.
-
Pharmacological Relevance
The compound's structural features align with molecules studied for various therapeutic applications:
-
Anti-inflammatory Activity: Pyrazolo-pyrazine derivatives have been linked to 5-lipoxygenase inhibition, a key enzyme in inflammatory pathways .
-
Antimicrobial Properties: Sulfur-containing heterocycles often exhibit activity against bacterial and fungal pathogens .
-
Antimalarial Potential: Similar pyrazine-based compounds have shown efficacy against Plasmodium falciparum .
Molecular Docking Studies
In silico studies could provide insights into the compound's binding affinity to specific enzymes or receptors. For example:
-
Docking against 5-lipoxygenase or falcipain-2 could reveal its potential as an anti-inflammatory or antimalarial agent.
Comparative Data from Related Compounds
Research Gaps and Future Directions
-
Experimental Validation:
-
Synthesis and characterization (e.g., NMR, LC-MS) of the compound are needed to confirm its structure.
-
Bioassays to evaluate anti-inflammatory, antimicrobial, or antimalarial activities.
-
-
Toxicological Studies:
-
Assessment of cytotoxicity to ensure safety for therapeutic use.
-
-
Structure Optimization:
-
Modifications to enhance solubility, stability, and bioavailability.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume